molecular formula C8H9BrN2O2S B1314150 Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate CAS No. 74840-38-3

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1314150
CAS No.: 74840-38-3
M. Wt: 277.14 g/mol
InChI Key: HAZCVNCWMFKYJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2S. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.

Preparation Methods

The synthesis of ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methylthio groups play crucial roles in modulating the compound’s binding affinity and specificity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and biological activity .

Properties

IUPAC Name

ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCVNCWMFKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503789
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-38-3
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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